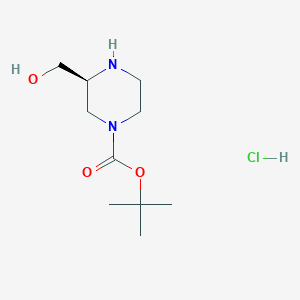

Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride

Description

Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride is a piperazine derivative featuring a hydroxymethyl group at the 3-position, a tert-butyl carboxylate protective group at the 1-position, and an (S)-configured stereocenter. This compound is commonly utilized as an intermediate in pharmaceutical synthesis due to its modular structure, which allows for further functionalization. The hydrochloride salt enhances its crystallinity and solubility in polar solvents, making it suitable for purification and handling in synthetic workflows .

Properties

Molecular Formula |

C10H21ClN2O3 |

|---|---|

Molecular Weight |

252.74 g/mol |

IUPAC Name |

tert-butyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-4-11-8(6-12)7-13;/h8,11,13H,4-7H2,1-3H3;1H/t8-;/m0./s1 |

InChI Key |

LSYNNDZVKFLQDE-QRPNPIFTSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN[C@@H](C1)CO.Cl |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)CO.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.

Introduction of the Tert-butyl Group: The tert-butyl group is introduced via a tert-butylation reaction using tert-butyl chloride and a suitable base.

Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction using formaldehyde and a reducing agent.

Carboxylation: The carboxylate group is introduced through a carboxylation reaction using carbon dioxide and a suitable catalyst.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.

Reduction: The carboxylate group can be reduced to form an alcohol.

Substitution: The tert-butyl group can be substituted with other alkyl groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents for substitution reactions include alkyl halides and strong bases.

Major Products Formed

Oxidation: Formation of Tert-butyl (S)-3-(carboxymethyl)piperazine-1-carboxylate hydrochloride.

Reduction: Formation of Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-methanol.

Substitution: Formation of various alkyl-substituted piperazine derivatives.

Scientific Research Applications

Drug Development

Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride serves as a crucial building block in the synthesis of various pharmaceutical agents. Its piperazine core is often found in many drugs due to its ability to interact with biological targets effectively.

Case Studies:

- Anticancer Agents : Research has demonstrated that derivatives of piperazine can inhibit cancer cell proliferation. For instance, compounds synthesized from this compound have shown potential in targeting specific cancer pathways, leading to apoptosis in tumor cells .

- Neuropharmacology : The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its derivatives have been shown to modulate neurotransmitter systems, potentially providing therapeutic benefits in conditions such as Alzheimer's disease .

Synthesis of Biologically Active Compounds

The versatility of this compound allows it to be used as an intermediate in synthesizing various biologically active compounds.

Notable Syntheses:

- Bruton's Tyrosine Kinase Inhibitors : The compound has been utilized in creating PROTACs (proteolysis-targeting chimeras) that selectively degrade Bruton's tyrosine kinase, which is implicated in several B-cell malignancies .

- GPR119 Agonists : Recent studies have highlighted its role in synthesizing GPR119 agonists, which are being explored for their potential in treating type 2 diabetes and obesity by enhancing insulin secretion and promoting satiety .

Formulations and Delivery Systems

The compound can also be incorporated into various formulations, enhancing the solubility and bioavailability of poorly soluble drugs. Its chemical properties allow it to form stable complexes with other pharmaceutical agents, improving their therapeutic efficacy.

Synthesis Overview

The synthesis typically involves the following steps:

- Formation of the Piperazine Ring : Starting from commercially available piperazines.

- Hydroxymethylation : Introducing the hydroxymethyl group through selective reactions.

- Esterification : Converting the carboxylic acid to the tert-butyl ester using standard esterification techniques.

Yield and Purity

The yield of synthesized compounds can vary based on reaction conditions. For example, yields exceeding 100% have been reported under optimized conditions using lithium aluminum hydride for reduction reactions .

Mechanism of Action

The mechanism of action of Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with enzymes and receptors, modulating their activity. The tert-butyl group provides steric hindrance, which can enhance the selectivity of the compound for its target. The hydroxymethyl and carboxylate groups can form hydrogen bonds with the target, stabilizing the interaction.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below summarizes key structural differences between the target compound and its analogs:

Functional Group Impact on Reactivity and Solubility

- Hydroxymethyl vs. Methanesulfonyl/Formyl (): The hydroxymethyl group in the target compound is polar and capable of hydrogen bonding, enhancing solubility in aqueous media.

- Hydroxymethyl vs. Methoxy-oxoethyl (): The methoxy-oxoethyl group in the analog (CAS: 1858241-30-1) introduces an ester moiety, which is hydrolytically labile under acidic/basic conditions compared to the hydroxymethyl group. This difference impacts storage stability and reaction pathways .

- Hydroxymethyl vs. 2-Methylbenzyl (): The bulky 2-methylbenzyl substituent in the analog () increases lipophilicity, favoring membrane permeability but reducing water solubility. This makes the target compound more suitable for polar reaction environments .

Stereochemical and Crystallographic Considerations

- S vs. R Configuration (): The (S)-configuration of the target compound contrasts with the (R)-configured dicarboxylate analog (). Stereochemistry influences hydrogen-bonding networks in crystal structures, as noted in studies using programs like Mercury CSD for packing analysis .

- Hydrogen Bonding (): The hydroxymethyl group’s ability to form hydrogen bonds (e.g., O–H···O/N interactions) may lead to distinct crystal packing patterns compared to non-hydrogen-bonding substituents like methoxy-oxoethyl .

Biological Activity

Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : CHNO·HCl

- Molecular Weight : Approximately 252.74 g/mol

- Solubility : Very soluble in water (up to 44.9 mg/ml) .

Biological Activities

This compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against a range of pathogens, including drug-resistant strains of Staphylococcus aureus. Minimum inhibitory concentration (MIC) values have been reported between 4–8 μg/mL for multidrug-resistant bacteria .

- Anticancer Properties : The compound shows potential in inhibiting cancer cell proliferation. For instance, it has demonstrated significant inhibitory effects on the MDA-MB-231 triple-negative breast cancer cell line with an IC value of approximately 0.126 μM. This suggests a promising therapeutic window for selective targeting of cancer cells while sparing normal cells .

- Pharmacokinetics : In vivo studies using Sprague-Dawley rats have evaluated the pharmacokinetic profile of the compound, revealing moderate exposure and a slow elimination rate, which are critical for effective therapeutic applications .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Nucleophilic Substitution Reactions : Utilizing tert-butyl piperazine derivatives and hydroxymethylation agents under controlled conditions.

- Boc Protection and Deprotection Strategies : Commonly employed in the synthesis to protect amine functionalities during various reaction steps .

Case Study 1: Antimicrobial Efficacy

A study highlighted the effectiveness of this compound against Mycobacterium abscessus, with MIC values indicating strong potential for treating infections caused by resistant strains. The compound's structure allows for interaction with bacterial cell membranes, enhancing its antimicrobial efficacy .

Case Study 2: Cancer Treatment

Research focused on the effect of this compound on breast cancer cell lines showed a significant reduction in cell viability at low concentrations. The study compared its effects to standard chemotherapeutics like 5-Fluorouracil, demonstrating superior selectivity towards cancerous cells while exhibiting minimal toxicity to normal cells .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (R)-tert-Butyl 3-(hydroxymethyl)piperazine-1-carboxylate | Enantiomer of (S) compound | Different biological activity profiles |

| 1-Boc-(2-Hydroxymethyl)piperazine | Similar piperazine structure | Variability in reactivity and stability |

The above table illustrates the diversity within piperazine derivatives, each offering unique properties and potential applications in medicinal chemistry.

Q & A

Basic: What are the standard synthetic routes for preparing tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the protection of the piperazine ring using a tert-butyloxycarbonyl (Boc) group. Key steps include:

- Step 1: Reacting piperazine derivatives with tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to introduce the Boc group .

- Step 2: Functionalizing the piperazine ring at the 3-position with a hydroxymethyl group via nucleophilic substitution or reductive amination, often using formaldehyde or glyoxylic acid derivatives .

- Step 3: Hydrochloride salt formation by treating the free base with HCl in a solvent like diethyl ether .

Critical Parameters: Solvent choice (e.g., toluene, DMF), reaction temperature (25–90°C), and inert atmosphere (N₂/Ar) to prevent oxidation .

Basic: How is the tert-butyl group utilized as a protecting group in this compound’s synthesis?

Methodological Answer:

The tert-butyl group serves as a temporary protective moiety for the piperazine nitrogen, enabling selective functionalization of other positions.

- Protection: Introduced via reaction with tert-butyl chloroformate in the presence of a base (e.g., Na₂CO₃) .

- Deprotection: Achieved under acidic conditions (e.g., HCl in dioxane or TFA in CH₂Cl₂) to regenerate the free amine for further derivatization .

Advantages: Stability under basic and nucleophilic conditions, facilitating downstream reactions without side reactions .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Methodological Answer:

Optimization involves systematic variation of:

- Temperature: Higher temperatures (e.g., 80–90°C) accelerate reaction kinetics but may degrade sensitive intermediates. Lower temperatures (0–25°C) are used for exothermic steps .

- Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency in aryl functionalization .

- Purification: Silica gel column chromatography with gradients of acetone/chloroform or ethyl acetate/hexane resolves closely related impurities .

Case Study: In , adjusting solvent polarity and catalyst loading increased purity from 45% to 93% for analogous compounds.

Advanced: What analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies regioselectivity of substitution and confirms stereochemistry (e.g., S-configuration at C3) .

- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) monitors reaction progress and quantifies purity (>97% target) .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular formula and detects isotopic patterns for halogenated byproducts .

Data Cross-Validation: Discrepancies between theoretical and observed melting points may indicate polymorphic forms or solvate formation .

Advanced: How can crystallographic data resolve contradictions in proposed molecular configurations?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Determines absolute configuration (e.g., S vs. R enantiomers) and hydrogen-bonding networks. SHELX software refines structural models using least-squares minimization .

- Mercury CSD Analysis: Compares packing motifs with Cambridge Structural Database entries to identify unexpected conformations or co-crystals .

Example: highlights graph-set analysis to resolve ambiguities in hydrogen-bonding patterns affecting stability.

Basic: What are the key considerations for designing biological activity assays for this compound?

Methodological Answer:

- Target Selection: Prioritize receptors/enzymes with known affinity for piperazine scaffolds (e.g., dopamine D2, serotonin receptors) .

- Assay Conditions: Use physiologically relevant buffers (PBS, pH 7.4) and cell lines (e.g., HEK293 for GPCR assays). Include controls for cytotoxicity (MTT assay) .

- Data Interpretation: EC₅₀/IC₅₀ values are normalized to reference ligands (e.g., clozapine for antipsychotic activity) .

Advanced: How can computational tools predict intermolecular interactions impacting crystallization?

Methodological Answer:

- Molecular Dynamics (MD): Simulates solvent-molecule interactions to predict preferred crystallization solvents (e.g., ethanol vs. acetonitrile) .

- Docking Studies: Identifies potential π-π stacking or halogen bonding (e.g., Br/F substituents) influencing crystal packing .

Validation: Experimental SCXRD data ( ) should align with predicted lattice parameters (<2% deviation).

Advanced: What strategies mitigate low yields in palladium-catalyzed cross-coupling steps?

Methodological Answer:

- Catalyst Optimization: Use Pd(OAc)₂ with XPhos ligands to enhance stability and reduce deactivation .

- Microwave-Assisted Synthesis: Reduces reaction time (minutes vs. hours) and improves reproducibility for temperature-sensitive intermediates .

- Byproduct Analysis: LC-MS identifies Pd black formation or phosphine oxide byproducts, prompting ligand excess adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.